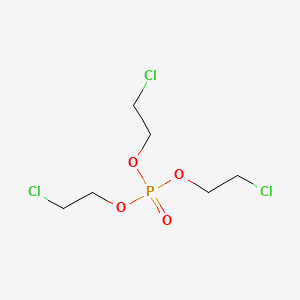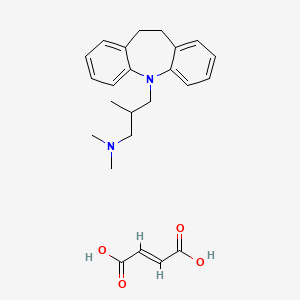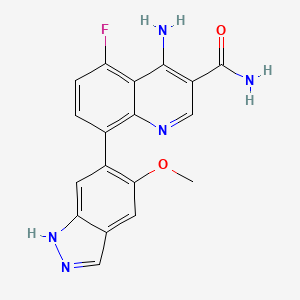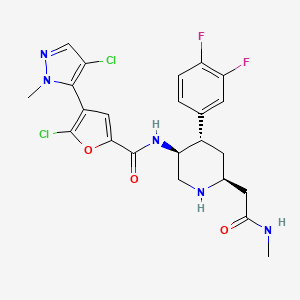
Akt-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AKT-IN-3 is a small molecule inhibitor that targets the serine/threonine kinase AKT, which is a crucial component of the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway plays a significant role in regulating various cellular processes, including cell growth, survival, metabolism, and angiogenesis. This compound has been extensively studied for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit the aberrant activation of AKT observed in many cancers .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of AKT-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The process often begins with the preparation of a core scaffold, followed by the introduction of various substituents through reactions such as nucleophilic substitution, palladium-catalyzed coupling, and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Process optimization and quality control are critical to ensure the consistency and efficacy of the final product .
化学反应分析
Types of Reactions: AKT-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and catalysts such as palladium or copper.
Major Products: The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学研究应用
AKT-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/AKT signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of AKT inhibition on cell proliferation, apoptosis, and metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with aberrant AKT activation. It has shown promise in preclinical studies for its ability to inhibit tumor growth and enhance the efficacy of other anticancer therapies.
作用机制
AKT-IN-3 exerts its effects by binding to the active site of AKT, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of key signaling pathways involved in cell survival, growth, and metabolism. The molecular targets of this compound include various substrates of AKT, such as glycogen synthase kinase 3 (GSK-3), mammalian target of rapamycin (mTOR), and forkhead box O (FOXO) transcription factors. By inhibiting these targets, this compound can induce apoptosis, reduce cell proliferation, and enhance the sensitivity of cancer cells to other treatments .
Similar Compounds:
GDC-0068 (Ipatasertib): An ATP-competitive AKT inhibitor with potent antitumor activity.
MK-2206: An allosteric AKT inhibitor that binds to a distinct site on the AKT protein, leading to its inactivation.
Afuresertib: Another ATP-competitive AKT inhibitor with a different chemical structure and mechanism of action.
Uniqueness of this compound: this compound is unique in its ability to selectively inhibit AKT with high potency and specificity. Unlike some other AKT inhibitors, this compound has shown sustained inhibition of downstream signaling pathways, even after compound washout. This prolonged effect may confer advantages in terms of therapeutic efficacy and reduced dosing frequency .
属性
分子式 |
C23H23Cl2F2N5O3 |
|---|---|
分子量 |
526.4 g/mol |
IUPAC 名称 |
5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)-N-[(3S,4S,6S)-4-(3,4-difluorophenyl)-6-[2-(methylamino)-2-oxoethyl]piperidin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H23Cl2F2N5O3/c1-28-20(33)7-12-6-13(11-3-4-16(26)17(27)5-11)18(10-29-12)31-23(34)19-8-14(22(25)35-19)21-15(24)9-30-32(21)2/h3-5,8-9,12-13,18,29H,6-7,10H2,1-2H3,(H,28,33)(H,31,34)/t12-,13-,18+/m0/s1 |
InChI 键 |
SXDPQGRNHSLZPC-ZJNRKIDTSA-N |
手性 SMILES |
CNC(=O)C[C@@H]1C[C@H]([C@@H](CN1)NC(=O)C2=CC(=C(O2)Cl)C3=C(C=NN3C)Cl)C4=CC(=C(C=C4)F)F |
规范 SMILES |
CNC(=O)CC1CC(C(CN1)NC(=O)C2=CC(=C(O2)Cl)C3=C(C=NN3C)Cl)C4=CC(=C(C=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



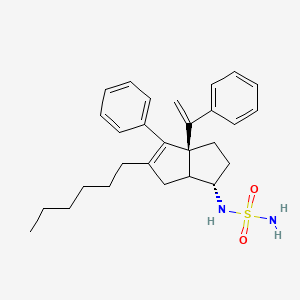
![1-[3-[(1S,3R)-3-(2-butylpyrrolidine-1-carbonyl)cyclohexyl]phenyl]-5-cyclopropylpyrazole-4-carboxylic acid](/img/structure/B10775294.png)
![6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B10775325.png)
![(2R,3R,4S,5S,6S,8R,13S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775333.png)
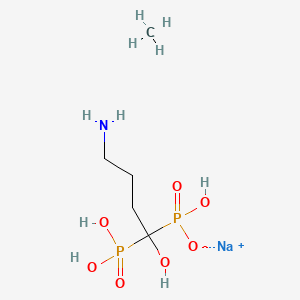
![(1S,2R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775350.png)
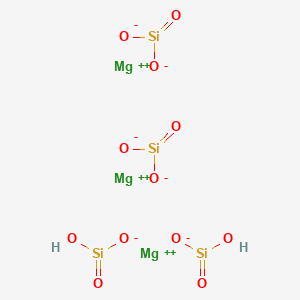
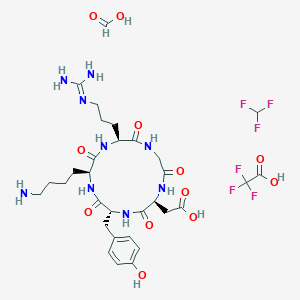

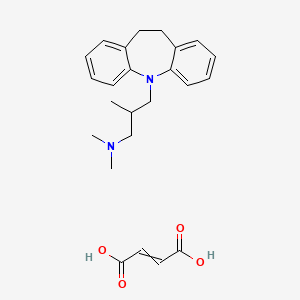
![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775384.png)
